molecular formula C6H11NO B1365215 1-Allylazetidine-3-ol

1-Allylazetidine-3-ol

Cat. No.: B1365215
M. Wt: 113.16 g/mol
InChI Key: CETSLBICOFFQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allylazetidine-3-ol is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with an allyl group at the 1-position and a hydroxyl group at the 3-position. The allyl group introduces electron-rich and sterically bulky properties, which can influence both the compound’s chemical behavior and its interactions in biological systems.

Properties

IUPAC Name

1-prop-2-enylazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-3-7-4-6(8)5-7/h2,6,8H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETSLBICOFFQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Allylazetidine-3-ol with structurally related azetidin-3-ol derivatives, focusing on synthetic methods , physicochemical properties , and applications .

Structural and Electronic Differences

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
1-Allylazetidine-3-ol Allyl (C₃H₅) C₆H₁₁NO 113.16 g/mol Allyl group enhances electron density; potential for cycloaddition reactions.
1-Benzylazetidin-3-ol Benzyl (C₆H₅CH₂) C₁₀H₁₃NO 163.22 g/mol Aromatic substituent improves stability; used in chiral ligand synthesis .
1-Methylazetidin-3-ol Methyl (CH₃) C₄H₉NO 87.12 g/mol Compact structure; high polarity; used in asymmetric catalysis .
1-Benzhydrylazetidin-3-ol Benzhydryl (C₆H₅)₂CH C₁₆H₁₇NO 239.32 g/mol Bulky substituent increases steric hindrance; potential CNS drug candidate .
1-Phenylazetidin-3-ol Phenyl (C₆H₅) C₉H₁₁NO 149.19 g/mol Planar aromatic group; explored in kinase inhibition studies .

Physicochemical Properties

Property 1-Allylazetidine-3-ol 1-Benzylazetidin-3-ol 1-Methylazetidin-3-ol 1-Benzhydrylazetidin-3-ol
Boiling Point Not reported 116°C (analog) 116°C >200°C (estimated)
Density (g/cm³) ~1.10 (predicted) 1.102 1.102 1.20 (predicted)
Solubility Polar aprotic solvents Ethanol, DMSO Water, MeOH Low aqueous solubility
pKa ~14.5 (predicted) 14.58±0.20 14.58±0.20 Not reported

Key Research Findings and Challenges

  • Synthetic Limitations : Bulky substituents (e.g., benzhydryl) reduce reaction yields due to steric hindrance .
  • Biological Activity : Azetidin-3-ol derivatives with aromatic groups (benzyl, phenyl) show higher affinity for neurotransmitter receptors compared to alkyl-substituted analogs .
  • Computational Insights : Molecular docking studies highlight the importance of the hydroxyl group in hydrogen-bond interactions with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.